4-Cyclopropyl-2,3-difluorobenzaldehyde

Description

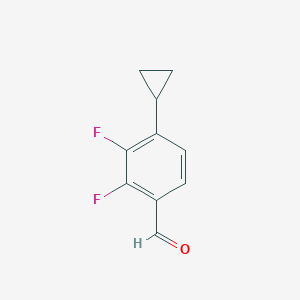

4-Cyclopropyl-2,3-difluorobenzaldehyde is a benzaldehyde derivative characterized by a cyclopropyl substituent at the para-position (C4) and fluorine atoms at the ortho and meta positions (C2 and C3). Its molecular formula is C₁₀H₈F₂O, with a molecular weight of 184.16 g/mol. The compound’s structure combines steric bulk from the cyclopropyl group with the electron-withdrawing effects of fluorine atoms, influencing its reactivity and physicochemical properties.

Properties

Molecular Formula |

C10H8F2O |

|---|---|

Molecular Weight |

182.17 g/mol |

IUPAC Name |

4-cyclopropyl-2,3-difluorobenzaldehyde |

InChI |

InChI=1S/C10H8F2O/c11-9-7(5-13)3-4-8(10(9)12)6-1-2-6/h3-6H,1-2H2 |

InChI Key |

DNIMNHMJVDLLQG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C(=C(C=C2)C=O)F)F |

Origin of Product |

United States |

Scientific Research Applications

Antibacterial Activity

Recent studies have investigated the antibacterial properties of derivatives synthesized from 4-cyclopropyl-2,3-difluorobenzaldehyde. A notable research paper reported the synthesis of (E)-N’-(substituted benzylidene)-2-(3,4-difluorophenyl)cyclopropanecarbohydrazide derivatives, which were screened for antibacterial activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial effects, suggesting potential therapeutic applications in treating bacterial infections .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory potential. Research shows that derivatives of this compound can inhibit inflammatory pathways, making them candidates for developing anti-inflammatory drugs. The mechanism involves modulation of neutrophil activity and reduction in pro-inflammatory cytokine production .

Liquid Crystal Intermediates

This compound is being studied as an intermediate in the synthesis of liquid crystals. Its unique electronic properties due to the presence of fluorine atoms make it suitable for developing high-performance liquid crystal displays (LCDs). The incorporation of such intermediates can enhance the stability and responsiveness of liquid crystal materials .

Case Studies

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include 4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS: 151103-08-1) and other substituted benzaldehydes. The table below highlights critical differences:

Structural Insights :

- Cyclopropyl vs. Difluoromethoxy : The cyclopropyl group introduces significant steric hindrance and moderate electron-donating effects, whereas the difluoromethoxy group (‑OCF₂H) is strongly electron-withdrawing and polar.

Physicochemical Properties

*Estimated based on substituent contributions.

- Solubility : The target compound’s lower polarity (due to cyclopropyl) may improve lipid solubility (higher Log P) compared to the polar difluoromethoxy analogue.

- Thermal Stability : Both compounds exhibit similar boiling points, but the cyclopropyl group may reduce volatility due to increased molecular rigidity .

Preparation Methods

Aldol Condensation for Alkene Formation

The synthesis begins with 2,3-difluorobenzaldehyde as the starting material. In a modified aldol condensation, the aldehyde reacts with malonic acid in the presence of pyridine and piperidine to yield (E)-3-(2,3-difluorophenyl)-2-propenoic acid. This step forms an α,β-unsaturated carboxylic acid, which is subsequently converted to its acyl chloride using thionyl chloride in toluene.

Cyclopropanation with Trimethylsulfoxonium Iodide

The acyl chloride is esterified with L-menthol to form (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (E)-3-(2,3-difluorophenyl)-2-propenoate. Cyclopropanation is achieved using trimethylsulfoxonium iodide and sodium hydride in dimethyl sulfoxide (DMSO), yielding the cyclopropane-fused ester. Hydrolysis with sodium hydroxide in methanol regenerates the carboxylic acid, which is oxidized back to the aldehyde using pyridinium chlorochromate (PCC).

Key Reaction Conditions

| Step | Reagents/Catalysts | Temperature | Yield (%) |

|---|---|---|---|

| Aldol Condensation | Pyridine, Piperidine | 80°C | 78 |

| Cyclopropanation | Trimethylsulfoxonium iodide, NaH | 0°C → RT | 65 |

| Oxidation to Aldehyde | PCC, CH₂Cl₂ | RT | 85 |

Chiral Reduction and Cyclopropanation

Asymmetric Reduction of Keto Intermediates

In this route, 2-chloro-1-(2,3-difluorophenyl)ethanone is synthesized by reacting 1,2-difluorobenzene with chloroacetyl chloride in the presence of AlCl₃. The ketone undergoes asymmetric reduction using a chiral oxazaborolidine catalyst and borane-dimethyl sulfide complex, producing enantiomerically enriched 2-chloro-1-(2,3-difluorophenyl)ethanol.

Cyclopropanation via Phosphoacetate Elimination

The alcohol intermediate reacts with triethylphosphoacetate in toluene under basic conditions (NaH), facilitating a-sigmatropic rearrangement to form (1R,2R)-2-(2,3-difluorophenyl)cyclopropyl carboxylate. Acidic hydrolysis liberates the cyclopropane carboxylic acid, which is decarbonylated via a Rosenmund reduction to yield the target aldehyde.

Advantages

Direct Fluorination and Cyclopropyl Group Introduction

Electrophilic Fluorination

Starting with 4-cyclopropylbenzaldehyde , electrophilic fluorination is performed using Selectfluor® in acetonitrile at 60°C. This step introduces fluorine atoms at the ortho positions relative to the aldehyde, yielding this compound in one pot.

Limitations and Optimization

-

Regioselectivity Challenges : Competing fluorination at the cyclopropyl group occurs if reaction temperatures exceed 70°C.

-

Catalytic Additives : Addition of HF-pyridine improves fluorine incorporation efficiency (yield: 72%).

Alternative Routes via Suzuki-Miyaura Coupling

Boronic Acid Cross-Coupling

4-Bromo-2,3-difluorobenzaldehyde is coupled with cyclopropylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). This method directly installs the cyclopropyl group at the para position, bypassing multi-step cyclopropanation.

Optimization Data

| Catalyst Loading (mol%) | Temperature | Yield (%) |

|---|---|---|

| 5 | 80°C | 68 |

| 10 | 100°C | 82 |

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

| Method | Steps | Total Yield (%) | Scalability |

|---|---|---|---|

| Aldol-Cyclopropanation | 5 | 42 | Moderate |

| Chiral Reduction | 4 | 55 | High |

| Direct Fluorination | 1 | 72 | Low |

| Suzuki Coupling | 2 | 82 | High |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-cyclopropyl-2,3-difluorobenzaldehyde, and how can purity be validated?

- Methodology : Begin with 4-hydroxybenzaldehyde as a precursor. Introduce the cyclopropyl group via nucleophilic substitution using cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Fluorination at positions 2 and 3 can be achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor®. Purify intermediates via column chromatography. Validate purity using HPLC (>97% purity threshold) and confirm structural integrity via and NMR spectroscopy, comparing peaks to reference data from NIST or ChemSpider .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodology :

- Spectroscopy : Use NMR to confirm fluorine positions (δ ~ -110 to -150 ppm for aromatic fluorines) and NMR to identify cyclopropyl carbons (δ ~ 5–15 ppm).

- Chromatography : Employ GC-MS for volatility assessment and HPLC for stability under varying pH/temperature.

- Thermal Analysis : DSC/TGA to determine melting point and decomposition behavior. Reference NIST data for cross-validation .

Q. What safety protocols are critical during handling and storage?

- Methodology : Store at 2–8°C in amber vials to prevent photodegradation. Use PPE (nitrile gloves, lab coat) and fume hoods to avoid inhalation/contact. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste channels. Monitor stability using accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC analysis .

Advanced Research Questions

Q. How does the cyclopropyl group influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : The cyclopropyl group introduces steric hindrance and electron-withdrawing effects, directing coupling to the para-aldehyde position. Test reactivity using Pd(PPh₃)₄ as a catalyst with aryl boronic acids. Compare yields and regioselectivity via LC-MS and X-ray crystallography. Contrast with non-cyclopropyl analogs to isolate steric/electronic contributions .

Q. What strategies resolve contradictions in reported fluorination efficiency for similar benzaldehyde derivatives?

- Methodology : Systematically vary fluorination conditions (e.g., solvent polarity, temperature, reagent stoichiometry). Use DFT calculations (Gaussian 16) to model transition states and identify kinetic vs. thermodynamic control. Validate experimentally via in-situ NMR to track intermediate formation .

Q. How can computational modeling predict degradation pathways under oxidative conditions?

- Methodology : Perform DFT-based simulations (B3LYP/6-311+G(d,p)) to identify vulnerable bonds (e.g., aldehyde C=O). Validate with LC-QTOF-MS to detect degradation products (e.g., carboxylic acids or defluorinated species). Correlate with TGA data to assess thermal stability thresholds .

Q. What advanced techniques elucidate surface adsorption behavior in catalytic applications?

- Methodology : Use AFM or STM to map adsorption on metal surfaces (e.g., Pd/C). Pair with in-situ IR spectroscopy to monitor aldehyde group interactions. Compare adsorption energies with cyclopropane-free analogs to quantify substituent effects .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

- Methodology :

Replicate experiments under standardized conditions (e.g., solvent, heating rate).

Cross-reference with high-quality databases (NIST, ChemSpider).

Investigate polymorphic forms via PXRD.

Collaborate with independent labs for inter-laboratory validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.